NSC12 vs. Erdafitinib: Antiproliferative IC50 in FGFR1-Amplified Lung Squamous Cell Carcinoma
In a direct head-to-head comparison using NCI-H1581 human lung squamous cell carcinoma cells (FGFR1-amplified), NSC12 and the FDA-approved FGFR TKI erdafitinib both reduced tumor cell proliferation [1]. The antiproliferative IC50 for NSC12 was 2.6 μM, while erdafitinib exhibited a substantially lower IC50 of 14 nM [1]. Both compounds induced apoptosis via oxidative stress and c-Myc downregulation [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 2.6 μM |
| Comparator Or Baseline | Erdafitinib: 14 nM |
| Quantified Difference | Erdafitinib is ~186-fold more potent by IC50 in this assay |
| Conditions | NCI-H1581 human lung squamous cell carcinoma cells (FGFR1-amplified), 48 h treatment, MTT assay |
Why This Matters
This demonstrates that while NSC12 is less potent in vitro than a direct kinase inhibitor, it operates via an orthogonal extracellular trapping mechanism, which may be advantageous in settings where intracellular kinase inhibition is limited by resistance mutations or toxicity.
- [1] Giacomini A, Taranto S, Rezzola S, Matarazzo S, Grillo E, Bugatti M, Scotuzzi A, Guerra J, Di Trani M, Presta M, Ronca R. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress. Int J Mol Sci. 2020;21(24):9376. doi:10.3390/ijms21249376 View Source
